1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride
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Overview
Description
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is a spirocyclic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antituberculosis activity by targeting the MmpL3 protein of Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-aza-spiro[5.5]undecane hydrochloride: Similar spirocyclic structure but lacks the sulfur atom.
1-Oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with a different arrangement of heteroatoms.
Uniqueness
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is unique due to the presence of sulfur in its ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16ClNOS |
---|---|
Molecular Weight |
209.74 g/mol |
IUPAC Name |
1-oxa-5-thia-8-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NOS.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H |
InChI Key |
KQPAKJQWDRFENB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)OCCCS2.Cl |
Origin of Product |
United States |
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